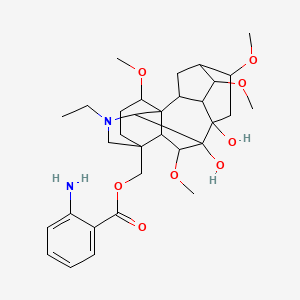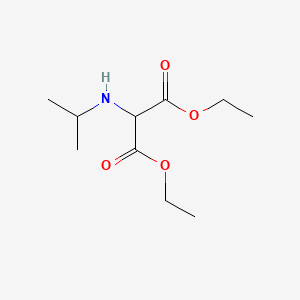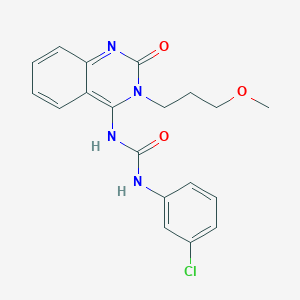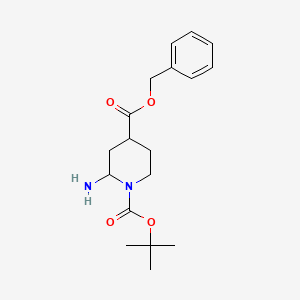![molecular formula C21H24N6O3S2 B14111113 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111113.png)
7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzo[d]thiazole moiety, a morpholino group, and a purine core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-aminobenzothiazole with an appropriate alkylating agent to introduce the benzo[d]thiazole moiety . This intermediate is then reacted with a purine derivative under specific conditions to form the final compound . The reaction conditions often include the use of solvents such as ethanol or water, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce reduced derivatives of the compound .
科学研究应用
7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
作用机制
The mechanism of action of 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and the induction of cell death . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
相似化合物的比较
Similar Compounds
3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid: This compound shares the benzo[d]thiazole moiety and exhibits similar biological activities.
3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one: Another compound with a benzo[d]thiazole moiety, known for its antibacterial properties.
Uniqueness
7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is unique due to its combination of a purine core with a benzo[d]thiazole moiety and a morpholino group.
属性
分子式 |
C21H24N6O3S2 |
|---|---|
分子量 |
472.6 g/mol |
IUPAC 名称 |
7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C21H24N6O3S2/c1-13(12-31-21-22-14-5-3-4-6-15(14)32-21)11-27-16-17(25(2)20(29)24-18(16)28)23-19(27)26-7-9-30-10-8-26/h3-6,13H,7-12H2,1-2H3,(H,24,28,29) |
InChI 键 |
VMTULHYZQJFYID-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C)CSC4=NC5=CC=CC=C5S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 10,15,16-trihydroxy-3-(4-hydroxy-3,4-dimethylpent-2-enoyl)oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B14111037.png)
![6-Ethyl-2-[(2-hydroxy-5-methylphenyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B14111042.png)
![8-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14111049.png)

![3-[4-(2,2-Dimethyl-Propionylamino)-Pyridin-3-Yl]-Acrylic Acid](/img/structure/B14111078.png)
![2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14111089.png)

![6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14111093.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111098.png)
![1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111103.png)


![7-Chloro-2-(2-hydroxyethyl)-6-methyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111123.png)
